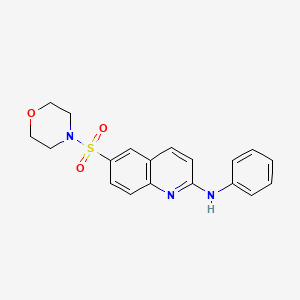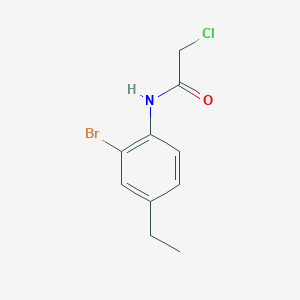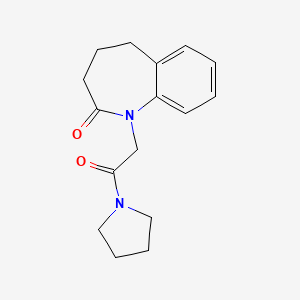![molecular formula C19H26N4O B7549176 1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone](/img/structure/B7549176.png)
1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone, commonly known as IPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. IPP belongs to the class of compounds known as designer drugs, which are synthetic compounds that are designed to mimic the effects of other drugs. IPP is structurally similar to the drug fentanyl, which is a potent opioid analgesic.
Mecanismo De Acción
IPP acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation. Activation of the mu-opioid receptor by IPP results in the inhibition of neurotransmitter release, which leads to a decrease in pain sensation. IPP also has affinity for the dopamine transporter, which is a membrane protein that is involved in the reuptake of dopamine from the synaptic cleft. IPP may therefore have effects on dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPP are not well understood. However, it is known that IPP has potent analgesic effects and may also have effects on dopamine signaling in the brain. IPP has been shown to be highly potent in animal models, with a potency similar to that of fentanyl.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using IPP in lab experiments include its high potency and selectivity for the mu-opioid receptor. IPP may therefore be useful in studying the mechanisms of action of opioid analgesics and developing new treatments for pain. However, the limitations of using IPP in lab experiments include its complex synthesis and potential for abuse. IPP is a controlled substance in many countries and must be handled with care.
Direcciones Futuras
There are several future directions for research on IPP. One potential direction is the development of new treatments for pain and addiction based on the structure of IPP. Another potential direction is the use of IPP in studying the mechanisms of action of opioid analgesics and developing new treatments for pain. Finally, the potential for abuse of IPP highlights the need for further research on the safety and efficacy of this compound.
Métodos De Síntesis
The synthesis of IPP involves several steps, including the reaction of piperidine with 4-isopropyl-4H-1,2,4-triazole to form 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidine, which is then reacted with benzaldehyde to form IPP. The synthesis of IPP is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
IPP has potential applications in scientific research, particularly in the field of neuroscience. IPP has been shown to bind to the mu-opioid receptor, which is a target for many opioid analgesics. IPP has also been shown to have affinity for the dopamine transporter, which is a target for many drugs of abuse. IPP may therefore be useful in studying the mechanisms of action of these drugs and developing new treatments for addiction and pain.
Propiedades
IUPAC Name |
3-phenyl-1-[3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-15(2)23-14-20-21-19(23)17-9-6-12-22(13-17)18(24)11-10-16-7-4-3-5-8-16/h3-5,7-8,14-15,17H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMXKHRRYUVFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2CCCN(C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B7549097.png)



![2-(3-bromophenyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7549139.png)
![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B7549142.png)
![N-[3-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549144.png)
![5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-1-methyl-1H-1,2,3-benzotriazole](/img/structure/B7549154.png)

methanone](/img/structure/B7549165.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B7549173.png)
![2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B7549184.png)
![2-[[(5-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7549190.png)
![5-[1-(4-methoxybenzyl)-1H-pyrrol-2-yl]-3-(4-pyridyl)-1,2,4-oxadiazole](/img/structure/B7549203.png)